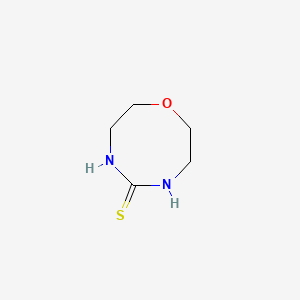

1,4,6-Oxadiazocane-5-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74804-37-8 |

|---|---|

Molecular Formula |

C5H10N2OS |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1,4,6-oxadiazocane-5-thione |

InChI |

InChI=1S/C5H10N2OS/c9-5-6-1-3-8-4-2-7-5/h1-4H2,(H2,6,7,9) |

InChI Key |

JATPCFQMDOIQAT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,6 Oxadiazocane 5 Thione and Its Structural Analogues

De Novo Synthesis of the 1,4,6-Oxadiazocane-5-thione Core

The direct construction of the this compound ring system from acyclic precursors is a formidable task. Nevertheless, an exploration of established cyclization reactions provides a foundation for proposing potential synthetic pathways.

Exploration of Cyclization Reactions for Oxadiazocane Formation

The formation of eight-membered rings containing both oxygen and nitrogen heteroatoms often relies on intramolecular reactions that favor ring closure. Transition-metal-catalyzed intramolecular cyclization is a powerful tool for the synthesis of such medium-sized heterocycles. mdpi.com For instance, palladium-catalyzed intramolecular carbonylation of aniline (B41778) derivatives has been successfully employed to create eight-membered N,O-heterocycles. mdpi.com While not directly yielding the oxadiazocane core, these methods establish the feasibility of forming eight-membered rings with strategically placed heteroatoms.

Another approach involves the intramolecular cyclization of appropriately functionalized linear precursors. For example, the synthesis of 2-aminospiropyrazolilammonium salts has been achieved through an N-N(+) bond-forming intramolecular cyclization of O-tosyloxy β-aminopropioamidoximes. mdpi.com This highlights the potential of activating a leaving group to facilitate the ring-closing step. A hypothetical route to a 1,4,6-oxadiazocane derivative could involve the intramolecular displacement of a leaving group on a carbon atom by a nitrogen or oxygen nucleophile within a suitable acyclic precursor.

Proposed Reaction Pathways for the Formation of Related Oxadiazocane-Thiones (e.g., from (S)-prolinol and thiophosgene)

A plausible synthetic route to a structural analogue of this compound could involve the reaction of a bifunctional starting material, such as (S)-prolinol, with thiophosgene (B130339). Thiophosgene is a well-established reagent for the synthesis of isothiocyanates from primary amines and can also react with alcohols. researchgate.netnih.gov

The proposed reaction pathway would likely proceed in a stepwise manner. Initially, the more nucleophilic secondary amine of (S)-prolinol would react with one of the electrophilic chloro groups of thiophosgene to form a thiocarbamoyl chloride intermediate. Subsequent intramolecular attack by the hydroxyl group onto the thiocarbonyl carbon, with the elimination of the second molecule of hydrogen chloride, would lead to the formation of the eight-membered ring. The presence of a base would be necessary to neutralize the HCl generated during the reaction.

While this specific reaction has not been explicitly documented in the literature, the known reactivity of thiophosgene with both amines and alcohols supports the feasibility of this approach. researchgate.netnih.gov The stereochemistry of the starting material, (S)-prolinol, would be expected to be retained in the final product, offering a route to chiral oxadiazocane-thione derivatives.

Strategies for Synthesizing Fused and Substituted this compound Systems

Given the challenges of direct eight-membered ring synthesis, ring expansion methodologies offer a powerful alternative for accessing complex cyclic systems, including those related to this compound.

Ring Expansion Methodologies for Eight-Membered Heterocycles

Ring expansion strategies provide an elegant solution to the synthesis of medium-sized rings by starting with more readily accessible smaller ring systems. These methods often circumvent the unfavorable kinetics of direct cyclization. researchgate.net

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) methodology is a powerful strategy for the synthesis of medium-sized rings. While specific applications leading directly to the this compound core are not documented, the underlying principles can be adapted. The NICE process typically involves the reaction of a cyclic electrophile with a nucleophile that contains a tethered leaving group. The initial nucleophilic attack is followed by an intramolecular cyclization that results in the expansion of the original ring.

The versatility of the NICE methodology allows for the incorporation of various functionalities, and in principle, could be applied to synthesize precursors for the target oxadiazocane system. For instance, a suitably substituted five or six-membered lactam could be subjected to a NICE reaction to introduce the necessary atoms for the eight-membered ring.

The Conjugate Addition Ring Expansion (CARE) methodology is another effective approach for the synthesis of medium-sized rings. This method typically involves the conjugate addition of a nucleophile to an activated cyclic system, which then triggers a ring-expanding rearrangement. While direct applications to the synthesis of this compound are not reported, the CARE concept provides a framework for the design of synthetic routes to related structures.

A hypothetical CARE approach could involve a cyclic precursor containing a Michael acceptor. The addition of a nucleophile containing the requisite oxygen and nitrogen atoms could initiate a cascade of reactions, leading to the formation of the desired eight-membered ring. The success of such a strategy would depend on the careful design of the starting materials and the reaction conditions to favor the desired ring expansion pathway.

Cascade and Rearrangement Reactions for Heterocyclic Ring Expansion

Ring expansion reactions are a cornerstone in the synthesis of medium-sized and large rings, providing a powerful method to access complex cyclic architectures from more readily available smaller rings. rsc.org Cascade reactions, which involve a sequence of intramolecular transformations, can efficiently build complex molecules in a single operation. acs.orgnih.gov For the synthesis of an eight-membered ring like this compound, classical rearrangement reactions such as the Beckmann and Schmidt rearrangements are particularly relevant.

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide. organic-chemistry.orglibretexts.org When applied to a cyclic ketoxime, this reaction results in a ring-expanded lactam. wikipedia.org Conceptually, a seven-membered cyclic ketoxime containing the requisite oxygen and nitrogen atoms at appropriate positions could serve as a precursor. Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the group anti-periplanar to the oxime's hydroxyl group would migrate, inserting the nitrogen atom into the ring to form the eight-membered oxadiazocane skeleton. wikipedia.orgmasterorganicchemistry.com

The Schmidt reaction offers a complementary approach for ring expansion by inserting a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl group. organic-chemistry.org This transformation typically involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. chimia.chnih.gov For the synthesis of the target heterocycle, a suitable seven-membered cyclic ketone could be subjected to Schmidt reaction conditions, leading to the insertion of a nitrogen atom and the formation of the desired eight-membered lactam core. chimia.ch The reaction is a powerful tool for rapidly assembling complex nitrogen-containing heterocycles. chimia.ch

| Reaction Type | Starting Material (Conceptual) | Reagents & Conditions | Product Type | Reference |

| Beckmann Rearrangement | 7-membered cyclic ketoxime with O and N heteroatoms | H₂SO₄, PPA, or other acid catalysts | 8-membered lactam (Oxadiazocane core) | wikipedia.org, organic-chemistry.org |

| Schmidt Reaction | 7-membered cyclic ketone with O and N heteroatoms | HN₃ or R-N₃, strong acid (e.g., H₂SO₄) | 8-membered lactam (Oxadiazocane core) | chimia.ch, organic-chemistry.org |

Condensation and Cycloaddition Approaches for Analogous Thio-Heterocycles

Condensation and cycloaddition reactions are fundamental strategies for the synthesis of heterocyclic compounds, including those containing a thiocarbonyl group.

Condensation reactions build molecules by forming bonds with the concomitant loss of a small molecule, such as water. The synthesis of thio-heterocycles can be achieved through the condensation of appropriate building blocks containing the necessary heteroatoms and a sulfur source. researchgate.netacs.org For example, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes through the condensation of a ketone, an activated nitrile, and elemental sulfur. While this produces a five-membered ring, the principle of multicomponent condensation is broadly applicable.

A prominent example of a multicomponent condensation for synthesizing thio-heterocycles is the Biginelli reaction . This acid-catalyzed, three-component reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues (thiones) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govorganic-chemistry.orgwisdomlib.org Although the classical Biginelli reaction yields six-membered rings, its principles inform potential strategies for synthesizing larger, analogous structures. nih.govchim.it A modified, multi-component strategy using starting materials with longer chains and appropriate functional groups could conceivably be designed to favor the formation of the eight-membered this compound ring system.

Cycloaddition reactions , such as the Diels-Alder reaction, are powerful for forming six-membered rings with high stereoselectivity. rsc.org Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are especially useful for synthesizing heterocycles. youtube.com While [4+2] cycloadditions are most common, other variations like [3+2] cycloadditions are also pivotal for creating five-membered heterocyclic scaffolds. nih.gov Constructing an eight-membered ring via cycloaddition is less direct and would likely involve either a higher-order cycloaddition or a subsequent ring-expansion of an initial cycloadduct.

| Reaction Type | Key Reactants | Product Type | Relevance | Reference |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl compound, Thiourea | 3,4-Dihydropyrimidin-2(1H)-thione | Model for multicomponent synthesis of thio-heterocycles | nih.gov, nih.gov |

| Hetero-Diels-Alder | Thio-diene or Thio-dienophile | 6-membered sulfur heterocycle | Principle of cycloaddition for heterocycle synthesis | rsc.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azomethine ylide), Dipolarophile (e.g., thioketone) | 5-membered sulfur/nitrogen heterocycle | Method for building S/N heterocycles from fragments | nih.gov |

Derivatization Reactions of the this compound Skeleton

Once the core this compound skeleton is formed, its chemical properties can be modified through various derivatization reactions. The primary sites for reaction would be the nucleophilic sulfur atom of the thione group and the nitrogen atoms within the ring.

Alkylation is a common derivatization strategy. The thione group possesses a nucleophilic sulfur atom that can be readily alkylated. jmaterenvironsci.com Treatment with an alkyl halide in the presence of a base would likely result in S-alkylation, converting the thione into a thioether derivative. rsc.orgyoutube.com This is a versatile method for introducing a wide variety of alkyl or aryl groups. nih.gov Depending on the reaction conditions and the substitution pattern on the ring's nitrogen atoms, N-alkylation could also occur, potentially competing with S-alkylation.

Functional group interconversions allow for the transformation of one functional group into another, expanding the molecular diversity accessible from a single heterocyclic core. vanderbilt.eduyoutube.com A key transformation for the this compound skeleton would be the conversion of the thiocarbonyl (C=S) group. For instance, the thione could potentially be converted to its corresponding carbonyl (C=O) analogue, 1,4,6-oxadiazocan-5-one, through oxidation or other specific chemical methods. This interconversion would significantly alter the electronic and physical properties of the molecule.

| Derivatization Reaction | Reactive Site | Reagents | Resulting Functional Group | Reference |

| S-Alkylation | Thione sulfur | Alkyl halide (R-X), Base | Thioether | jmaterenvironsci.com, rsc.org |

| N-Alkylation | Ring nitrogen(s) | Alkyl halide (R-X), Base | N-Alkyl amine/amide | nih.gov |

| Thione-to-Ketone Conversion | Thiocarbonyl group | Oxidizing agents | Carbonyl (Ketone/Amide) | vanderbilt.edu |

Advanced Spectroscopic and Analytical Characterization of 1,4,6 Oxadiazocane 5 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1,4,6-Oxadiazocane-5-thione in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the atomic connectivity and stereochemical arrangement of the eight-membered ring.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the four methylene (B1212753) (CH₂) groups of the heterocyclic ring. The chemical shifts of these protons are primarily influenced by the electronegativity of the adjacent heteroatoms (Oxygen and Nitrogen). Protons on carbons adjacent to the oxygen atom (C2 and C8) are expected to be the most deshielded, appearing in the downfield region of the spectrum. Protons on carbons adjacent to the nitrogen atoms (C3 and C7) would appear at intermediate chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing four unique signals for the methylene carbons and a highly characteristic downfield signal for the thione (C=S) carbon. The chemical shift of the C5 carbon is anticipated to be in the range of 180-200 ppm, a typical value for thiocarbonyl groups. mdpi.com The carbons bonded to oxygen (C2, C8) are expected around 60-80 ppm, while those bonded to nitrogen (C3, C7) are predicted to be in the 40-60 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous heterocyclic structures and standard chemical shift increments. The solvent is assumed to be CDCl₃.

| Position | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| C2, C8 | 3.5 – 4.5 | t | 60 – 80 |

| C3, C7 | 2.5 – 3.5 | t | 40 – 60 |

| C5 | - | - | 180 – 200 |

Elucidation of Connectivities and Stereochemistry via 2D NMR Techniques (e.g., COSY, HSQC)

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks are expected between the protons on C2 and C3, and between the protons on C7 and C8, confirming the connectivity of the methylene groups within the ring fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive ¹H-¹³C one-bond correlations. sdsu.eduyoutube.com It would show cross-peaks connecting the proton signals of the C2/C8 methylene groups to their corresponding carbon signals, and likewise for the C3/C7 methylene groups. researchgate.net The thione carbon at C5 would show no correlation in a standard HSQC spectrum as it bears no protons.

Together, these 2D techniques allow for the unambiguous assembly of the molecular skeleton, verifying the proposed 1,4,6-oxadiazocane ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. nih.gov For this compound, with a molecular formula of C₄H₈N₂OS, HRMS would provide an exact mass measurement. The theoretical exact mass is calculated to be 132.035736 amu. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula, distinguishing it from other potential isobaric compounds. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorption bands. A strong and characteristic band for the C-O-C ether linkage should appear in the 1150-1050 cm⁻¹ region. The C=S (thione) stretching vibration typically appears in the 1350-1150 cm⁻¹ range and can be of variable intensity. nih.gov Additionally, C-N stretching vibrations would be observed, along with the characteristic C-H stretching and bending frequencies for the methylene groups just below 3000 cm⁻¹ and around 1460 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy can provide complementary data. The C=S bond often gives a strong signal in Raman spectra, which can be advantageous if its IR absorption is weak. nih.gov The symmetric vibrations of the heterocyclic ring may also be more prominent in the Raman spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C=S (Thione) | Stretch | 1150 - 1350 | Medium |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Development of Analytical Methodologies for Purity and Identity Profiling

The development of robust analytical methods is essential for assessing the purity of synthesized this compound and for its quantification in various matrices.

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

High-Performance Liquid Chromatography (HPLC): Given the polar nature of the molecule due to its multiple heteroatoms, reversed-phase HPLC (RP-HPLC) is the most suitable technique for purity analysis. mdpi.com A typical method would employ a C18 stationary phase with a gradient elution mobile phase, consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov An acid additive, such as 0.1% formic acid, is often included to ensure sharp, symmetrical peak shapes. Detection would likely be performed using a UV detector, as the thiocarbonyl group is a chromophore expected to absorb UV light. A Diode Array Detector (DAD) would be beneficial for confirming peak purity and identity by comparing the UV spectrum against a reference standard.

Gas Chromatography (GC): The applicability of GC depends on the thermal stability and volatility of this compound. With a molecular weight of approximately 132 g/mol , the compound may be sufficiently volatile. However, thermal degradation within the hot injector or column could be a concern. If the compound is stable, a GC method would likely use a polar capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

These analytical techniques provide the necessary tools for the complete and rigorous characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

Validation Principles in Analytical Chemistry (e.g., ICH Guidelines, Analytical Quality by Design)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. neliti.com This is a critical component in the development and application of methods for the analysis of chemical compounds. The principles of validation are well-established and are outlined in internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Furthermore, a modern approach known as Analytical Quality by Design (AQbD) provides a systematic and risk-based framework for developing robust and reliable analytical methods.

ICH Guidelines

The ICH has produced several guidelines that are considered the benchmark for analytical method validation. tandfonline.comresearchgate.net The core guideline, ICH Q2(R2), provides a detailed framework for validating analytical procedures, ensuring they are reliable, reproducible, and accurate for their intended use. researchgate.netnih.gov This guideline applies to a wide range of analytical techniques and is essential for the quality control of drug substances and products. researchgate.net

The validation process according to ICH Q2(R2) involves the evaluation of several key performance characteristics: nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes the key validation parameters as per ICH Q2(R2) guidelines.

| Validation Parameter | Description |

| Specificity | Ensures the signal measured is from the target analyte only. |

| Linearity | Confirms a proportional relationship between signal and concentration. |

| Range | Defines the concentration limits for reliable measurement. |

| Accuracy | Measures how close the results are to the actual value. |

| Precision | Assesses the repeatability and reproducibility of the results. |

| Detection Limit (LOD) | The minimum concentration that can be detected. |

| Quantitation Limit (LOQ) | The minimum concentration that can be accurately measured. |

| Robustness | Evaluates the method's resilience to small changes in conditions. |

Analytical Quality by Design (AQbD)

Analytical Quality by Design (AQbD) is a systematic, proactive, and risk-based approach to the development of analytical methods. tandfonline.comnih.govresearchgate.net It is an extension of the broader Quality by Design (QbD) principles and is increasingly being adopted in the pharmaceutical industry to ensure the development of robust and reliable analytical methods from the outset. nih.govresearchgate.net The AQbD framework is complementary to the ICH guidelines, particularly ICH Q14, which focuses on analytical procedure development. tandfonline.com

The core components of the AQbD approach include: researchgate.net

Critical Quality Attributes (CQAs): These are the properties of the analytical result that should be within a certain range to ensure the desired quality.

Risk Assessment: This involves identifying and evaluating the potential sources of variability in the analytical method that could impact the CQAs.

Method Development and Optimization: This stage often employs Design of Experiments (DoE) to systematically study the effects of various method parameters on the CQAs. researchgate.net

Method Operable Design Region (MODR): This is the multidimensional space of method parameters within which the method is known to perform robustly and meet the ATP.

Control Strategy: This includes a set of controls, derived from the understanding gained during development, to ensure the method consistently performs as intended.

Lifecycle Management: This involves the continuous monitoring and improvement of the analytical method throughout its lifecycle.

The application of AQbD principles in the development of an analytical method for this compound would lead to a well-understood, robust, and flexible method that is fit for its intended purpose throughout its lifecycle. nih.govresearchgate.net

The following interactive table outlines the key stages of the Analytical Quality by Design (AQbD) process.

| AQbD Stage | Description |

| Analytical Target Profile (ATP) | Defining the goals and performance requirements of the method. |

| Critical Quality Attributes (CQAs) | Identifying the key performance indicators of the analytical result. |

| Risk Assessment | Evaluating potential sources of variability and their impact. |

| Method Development & Optimization | Systematically exploring and refining method parameters. |

| Method Operable Design Region (MODR) | Establishing a robust operating space for the method. |

| Control Strategy | Implementing measures to ensure consistent method performance. |

| Lifecycle Management | Continuously monitoring and improving the method over time. |

Theoretical and Computational Investigations of 1,4,6 Oxadiazocane 5 Thione

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations provide profound insights into the electronic architecture and bonding characteristics of 1,4,6-Oxadiazocane-5-thione, revealing the interplay of its constituent atoms and functional groups.

To elucidate the molecular structure and energetics of this compound, Density Functional Theory (DFT) and ab initio calculations are employed. These methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the geometry of the molecule to its lowest energy state. Such calculations can predict key structural parameters.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the energetic and structural data obtained from DFT. These calculations are crucial for accurately determining bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and reactivity.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.65 Å |

| C-N Bond Lengths | ~1.35 - 1.45 Å |

| C-O Bond Length | ~1.43 Å |

| N-N Bond Length | ~1.45 Å |

| C-S-C Bond Angle | ~105° |

| C-N-C Bond Angle | ~115° - 120° |

Note: The values presented are hypothetical and representative of typical bond lengths and angles for similar heterocyclic thiones, as specific computational data for this compound is not available in the public domain.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic behavior of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

The HOMO is expected to be localized primarily on the thione group, specifically the sulfur atom, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed across the C=S bond and the adjacent nitrogen atoms, suggesting these areas are susceptible to nucleophilic attack. The analysis of these frontier orbitals helps in predicting the molecule's reactivity in various chemical reactions.

Conformational Analysis and Dynamics

The eight-membered ring of this compound allows for significant conformational flexibility, a characteristic feature of medium-sized rings. Understanding the preferred conformations and the energy barriers between them is essential for comprehending the molecule's dynamic behavior.

Due to the inherent flexibility of the eight-membered ring, this compound can exist in several low-energy conformations, such as boat-chair, twist-boat, and crown forms. Computational methods are used to perform a systematic conformational search to identify the most stable conformers. The relative energies of these conformers are calculated to determine their population at a given temperature.

Table 2: Hypothetical Relative Energies and Interconversion Barriers of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|

| Boat-Chair | 0.00 | - |

| Twist-Boat | 1.5 - 3.0 | 5.0 - 7.0 |

Note: These values are illustrative and based on general principles of conformational analysis for eight-membered rings, as specific data for the target molecule is not available.

The conformations of this compound are significantly influenced by various types of strain. Angle strain arises from the deviation of bond angles from their ideal values. Torsional strain, also known as Pitzer strain, results from the eclipsing of bonds on adjacent atoms. Transannular strain, a common feature in medium-sized rings, occurs due to steric interactions between non-adjacent atoms across the ring.

The preferred conformers of this compound will be those that minimize the combination of these strains. For instance, a boat-chair conformation often reduces transannular interactions compared to a crown conformation. The presence of the heteroatoms (nitrogen and oxygen) and the thione group also influences the torsional potentials around the ring bonds, further dictating the conformational preferences.

Theoretical studies on the conformational flexibility of this compound involve mapping the potential energy surface (PES) as a function of key dihedral angles. This mapping allows for the visualization of the energy landscape and the identification of low-energy pathways for conformational interconversion.

Molecular dynamics (MD) simulations can also be performed to study the dynamic behavior of the molecule over time at different temperatures. These simulations provide a more realistic picture of the conformational flexibility, showing how the molecule explores different conformational states and the timescales of these transitions. The results of such studies are crucial for understanding how the shape of the molecule might change in different environments and how this might affect its interactions with other molecules.

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational chemistry offers a powerful avenue to explore the intricate details of chemical reactions, providing a virtual window into the energetic and structural transformations that govern the formation of molecules. By mapping the potential energy surface, researchers can identify the most likely routes for a reaction to proceed.

Transition State Characterization for Synthetic Routes

The synthesis of novel molecules often involves complex reaction mechanisms. A key aspect of understanding these mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. For a proposed synthetic route to this compound, computational methods are employed to model the geometry and energetic properties of the transition states.

For instance, in a hypothetical intramolecular cyclization reaction to form the eight-membered ring, density functional theory (DFT) calculations can pinpoint the exact geometry of the transition state. This includes crucial information on partially formed and broken bonds, providing a static snapshot of the molecule at the peak of the energy barrier. Vibrational frequency analysis is then used to confirm the identity of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

| Parameter | Description | Calculated Value |

| Geometric Parameters | ||

| C-N forming bond (Å) | Distance between the carbon of the thioamide and the nucleophilic nitrogen. | 2.05 |

| N-H breaking bond (Å) | Elongation of the bond of the proton being transferred. | 1.45 |

| Vibrational Analysis | ||

| Imaginary Frequency (cm⁻¹) | The characteristic vibrational mode of the transition state. | -315.5 |

Energy Profiles of Proposed Formation Mechanisms

Building upon the characterization of transition states, computational modeling can generate a complete energy profile for a proposed reaction mechanism. This profile maps the relative energies of the reactants, intermediates, transition states, and products, offering a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Illustrative Energy Profile for a Proposed Formation Mechanism

| Reaction Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials for the cyclization. | 0.0 |

| Transition State 1 | The highest energy barrier in the reaction pathway. | +22.5 |

| Intermediate | A transient species formed during the reaction. | +5.7 |

| Transition State 2 | A subsequent energy barrier. | +15.3 |

| Product | The final this compound molecule. | -10.2 |

Theoretical Tautomerism Studies of the Thioamide Moiety

The thioamide group (-C(=S)N<) within this compound can exist in two tautomeric forms: the thione form and the thiol form (1,4,6-Oxadiazocane-5-thiol). Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the chemical and biological properties of a molecule.

Theoretical calculations are instrumental in determining the energetic preference for one tautomer over the other. By computing the energies of both the thione and thiol forms, it is possible to predict which tautomer will be predominant under various conditions, such as in the gas phase or in different solvents. The inclusion of solvent effects in these models is crucial, as interactions with solvent molecules can stabilize one tautomer more than the other. Generally, the thione form of thioamides is found to be more stable. iaea.orgresearchgate.netscispace.com

Predictive Modeling of Spectroscopic Signatures

Before a molecule is synthesized, computational methods can predict its spectroscopic signatures, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are a vital tool for verifying the identity of a newly synthesized compound by comparing the theoretical spectra with experimental results.

Calculations can provide estimates of ¹H and ¹³C NMR chemical shifts, which are characteristic of the electronic environment of each nucleus in the molecule. Similarly, the vibrational frequencies from IR spectroscopy can be computed, allowing for the identification of key functional groups, such as the C=S stretch that is characteristic of the thione moiety.

Table 3: Predicted Spectroscopic Data for the Thione Tautomer of this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) for N-H proton | 8.5 |

| Chemical Shift (ppm) for adjacent CH₂ groups | 3.5 - 4.0 | |

| ¹³C NMR | Chemical Shift (ppm) for C=S carbon | 190.2 |

| IR Spectroscopy | C=S stretch (cm⁻¹) | ~1200 |

| N-H stretch (cm⁻¹) | ~3300 |

Advanced Topics in the Chemistry of 1,4,6 Oxadiazocane 5 Thione

Reactivity Studies and Transformation Pathways

The reactivity of 1,4,6-Oxadiazocane-5-thione would be dictated by the interplay of its constituent functional groups: a cyclic thioamide (a thione within a lactam-like structure), an ether linkage, and secondary amine functionalities within an eight-membered ring.

The ring system of this compound possesses both nucleophilic and electrophilic centers. The nitrogen atoms of the diazocane ring are expected to be nucleophilic, capable of reacting with various electrophiles. The degree of their nucleophilicity would be influenced by the conformational constraints of the eight-membered ring and the electron-withdrawing effect of the adjacent thione group.

Conversely, the carbon atom of the thione group (C5) is electrophilic and would be susceptible to attack by nucleophiles. This reactivity is a cornerstone of thioamide chemistry. The ring's ether oxygen atom could potentially be protonated under acidic conditions, which might facilitate ring-opening reactions.

Table 1: Predicted Nucleophilic and Electrophilic Sites of this compound

| Site | Nature | Potential Reactions |

| Nitrogen Atoms (N1, N4) | Nucleophilic | Alkylation, Acylation, Arylation |

| Thione Sulfur Atom (S) | Nucleophilic | Alkylation (S-alkylation), Oxidation |

| Thione Carbon Atom (C5) | Electrophilic | Addition of nucleophiles (e.g., amines, alcohols) |

| Ether Oxygen Atom (O6) | Nucleophilic | Protonation, Coordination to Lewis acids |

The thione group is the most reactive functionality within the this compound structure. Its chemistry is well-documented in other heterocyclic systems. Key transformations would likely include:

S-Alkylation: The sulfur atom is a soft nucleophile and would readily react with alkyl halides to form S-alkylated products, which are thioimidates. This is often a key step in further functionalization.

Oxidation: The thione can be oxidized to the corresponding sulfine (B13751562) or, under stronger conditions, to the sulfene, which are highly reactive intermediates.

Conversion to Amides (Oxo-de-thionation): The thione can be converted to the corresponding carbonyl group (amide) using various reagents such as mercuric oxide or through oxidative hydrolysis.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions, for example, with diazo compounds or other 1,3-dipoles, to construct more complex fused ring systems. nih.gov

Stereochemical Aspects and Chiral Synthesis of Analogues

The this compound ring is non-planar and can exist in various conformations. The presence of substituents on the ring could lead to the existence of stereoisomers. If a chiral starting material were used in its synthesis, it would be possible to obtain enantiomerically pure or enriched analogues.

The synthesis of chiral analogues could potentially be achieved through several strategies, drawing inspiration from the synthesis of other chiral heterocycles. nih.govrsc.org These could include:

Use of Chiral Building Blocks: Employing enantiomerically pure amino alcohols or related precursors in the ring-forming reactions.

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemistry during the cyclization process.

Chiral Resolution: Separating a racemic mixture of this compound analogues using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Design and Synthesis of Advanced Scaffolds Incorporating the this compound Core

While no advanced scaffolds based on this compound have been reported, its structure offers several handles for elaboration into more complex molecules. The nucleophilic nitrogen and sulfur atoms, as well as the electrophilic thione carbon, provide points for diversification.

For instance, the thione group could be used as a linchpin in multicomponent reactions. The ring system itself could serve as a conformationally constrained scaffold for presenting substituents in a defined spatial arrangement, a desirable feature in medicinal chemistry and materials science. The synthesis of fused systems, where the this compound ring is annulated to other rings, could lead to novel molecular architectures with potentially interesting properties. Research on related oxadiazole and thiadiazole scaffolds demonstrates the utility of such heterocyclic cores in the development of new chemical entities. nih.govresearchgate.net

Future Perspectives in 1,4,6 Oxadiazocane 5 Thione Research

Development of Catalyst-Assisted Transformations of the Oxadiazocane System

Once efficient access to the 1,4,6-oxadiazocane-5-thione core is established, the next frontier will be the development of catalytic methods for its selective functionalization. The scaffold possesses multiple sites for potential modification, including the C-H bonds of the methylene (B1212753) bridges, the N-H group, and the thiocarbonyl moiety. Modern transition-metal catalysis offers a powerful toolkit for this purpose.

Palladium-catalyzed C-H activation and functionalization, a technique increasingly applied to complex heterocyclic systems like benzoxazinones, could be explored to introduce aryl, alkyl, or other functional groups onto the carbon backbone of the oxadiazocane ring. researchgate.net This would provide a direct method for creating a library of derivatives from a common intermediate. Furthermore, catalyst systems based on copper, rhodium, or iridium could be investigated for N-H functionalization, allowing for the introduction of diverse substituents on the nitrogen atom. The thiocarbonyl group itself is a versatile functional handle. It can participate in various transformations, such as cycloadditions, desulfurization reactions to the corresponding lactam, or conversion to other functional groups, potentially mediated by phosphine-based or other organometallic catalysts. researchgate.net The development of these catalytic transformations would be crucial for structure-activity relationship (SAR) studies in any future application.

| Catalyst Type | Target Site | Potential Transformation | Example Application Area |

| Palladium(II)/Pd(0) | Backbone C-H bonds | Direct arylation, alkenylation, or alkynylation. researchgate.net | Synthesis of analogues for biological screening. |

| Copper(I)/Cu(II) | Ring Nitrogen (N-H) | N-Arylation (Ullmann coupling), N-alkylation. | Modulation of solubility and pharmacokinetic properties. |

| Rhodium(II) | Ring Nitrogen (N-H) | Carbene/nitrene insertion reactions. | Access to complex, polycyclic derivatives. |

| Transition Metals (e.g., Ru, Ni) | Thiocarbonyl (C=S) | Cross-coupling reactions, desulfurization, conversion to C=O or C=N. | Creation of diverse functional cores (lactams, amidines). |

Interdisciplinary Research on Advanced Materials Incorporating the Core Structure

The unique structural features of this compound—a flexible eight-membered ring, a polar thiocarbonyl group, and multiple heteroatoms—make it an intriguing candidate for incorporation into advanced materials. Future interdisciplinary research should bridge synthetic chemistry with materials science to explore these possibilities.

One potential application lies in the development of novel polymers. The molecule could serve as a monomer, with polymerization occurring through ring-opening polymerization (ROP) or by functionalizing the core with polymerizable groups. The resulting polymers could exhibit unique thermal, mechanical, or optical properties conferred by the heterocyclic repeating unit. The sulfur and nitrogen atoms within the ring could also act as coordination sites for metal ions. This suggests the potential for designing coordination polymers or metal-organic frameworks (MOFs). Such materials could find applications in gas storage, separation, or catalysis, with the oxadiazocane unit influencing the framework's geometry and chemical environment. Furthermore, the polar nature of the thiocarbonyl group could be exploited in the design of sensors or as a component in functional coatings or self-assembling monolayers.

| Material Class | Role of this compound | Potential Properties/Applications |

| Specialty Polymers | Monomer via Ring-Opening Polymerization (ROP) or as a functional side-chain. | Enhanced thermal stability, novel dielectric properties, biodegradable materials. |

| Coordination Polymers / MOFs | Multidentate ligand coordinating through N, O, and S atoms. | Porous materials for gas separation/storage, heterogeneous catalysis. |

| Functional Surfaces | Component in self-assembled monolayers (SAMs) on metal surfaces (e.g., gold). | Modified electrode surfaces, chemical sensors, corrosion inhibition. |

| Supramolecular Assemblies | Building block for hydrogen-bonded or host-guest networks. | Gels, liquid crystals, responsive materials. |

Advanced Computational Methodologies for Structural and Reactivity Prediction

Given the challenges associated with synthesizing and experimenting with novel heterocyclic systems, advanced computational chemistry is poised to play a critical role in accelerating research on this compound. Theoretical methods can provide deep insights into the molecule's structure, stability, and reactivity before a single experiment is conducted.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be used to predict the most stable conformation of the flexible eight-membered ring, which is often non-trivial to determine experimentally. It can also be used to model reaction mechanisms, such as the thionation of a corresponding lactam precursor or subsequent functionalization reactions, helping to rationalize experimental outcomes and guide the optimization of reaction conditions. unict.itacs.org Time-Dependent DFT (TD-DFT) can predict the molecule's electronic absorption spectrum (UV-Vis), providing a theoretical fingerprint to aid in characterization. researchgate.net Furthermore, molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the ring system in different solvent environments or its interaction with biological macromolecules or material surfaces. These computational approaches will be invaluable for building a predictive understanding of the chemistry of this compound, thereby saving significant time and resources in the laboratory. acs.org

| Computational Method | Predicted Property / Application | Significance for Research |

| Density Functional Theory (DFT) | Ground-state geometry, conformational analysis, vibrational frequencies (IR/Raman), reaction energy profiles. unict.it | Predicts the most stable 3D structure; guides synthetic route design; aids in spectroscopic characterization. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis absorption spectra. researchgate.net | Helps identify and characterize the compound; predicts photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds, charge distribution, non-covalent interactions. | Provides deep insight into the electronic structure and intermolecular forces. |

| Molecular Dynamics (MD) | Conformational sampling, solvent effects, binding interactions with target proteins or surfaces. | Elucidates dynamic behavior; predicts how the molecule interacts with its environment. |

Q & A

Q. How can researchers transparently report negative or inconclusive results in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo or Figshare. Use the "Results Blind" submission format (e.g., PLOS ONE) to reduce publication bias. Disclose all experimental failures in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.